molecular formula C69H87N19O7 B12423534 c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]

c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]

Cat. No.: B12423534
M. Wt: 1294.6 g/mol
InChI Key: HEBCCJHHJLJQEG-FWCQMXPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods

Industrial production of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acids, which can enhance or reduce the peptide’s antibacterial activity .

Scientific Research Applications

c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in disrupting bacterial cell membranes and its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating infections caused by drug-resistant bacteria.

    Industry: Utilized in the development of new antimicrobial coatings and materials

Mechanism of Action

The mechanism of action of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] involves its interaction with bacterial cell membranes. The amphiphilic nature of the peptide allows it to insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This membranolytic property is crucial for its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] is unique due to its specific sequence of arginine and diphenylalanine residues, which confer distinct structural and functional properties. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C69H87N19O7

Molecular Weight

1294.6 g/mol

IUPAC Name

1-[3-[(2R,5S,8S,11S,14R,17R,20R)-5,8,11-tribenzhydryl-14,17,20-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine

InChI

InChI=1S/C69H87N19O7/c70-66(71)78-39-19-35-49-59(89)82-50(36-20-40-79-67(72)73)60(90)84-52(38-22-42-81-69(76)77)62(92)86-57(54(45-27-11-3-12-28-45)46-29-13-4-14-30-46)64(94)88-58(55(47-31-15-5-16-32-47)48-33-17-6-18-34-48)65(95)87-56(53(43-23-7-1-8-24-43)44-25-9-2-10-26-44)63(93)85-51(61(91)83-49)37-21-41-80-68(74)75/h1-18,23-34,49-58H,19-22,35-42H2,(H,82,89)(H,83,91)(H,84,90)(H,85,93)(H,86,92)(H,87,95)(H,88,94)(H4,70,71,78)(H4,72,73,79)(H4,74,75,80)(H4,76,77,81)/t49-,50-,51-,52-,56+,57+,58+/m1/s1

InChI Key

HEBCCJHHJLJQEG-FWCQMXPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C([C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C(C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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